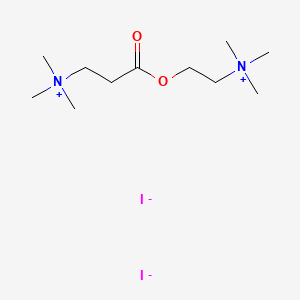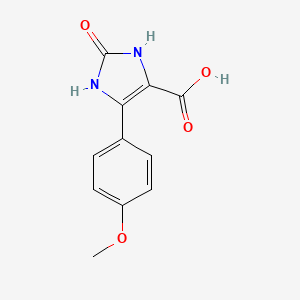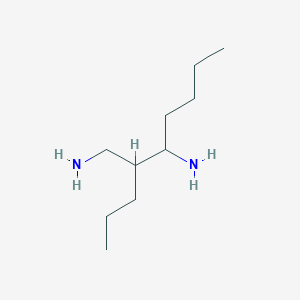
2-Propylheptane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propylheptane-1,3-diamine is an organic compound belonging to the class of diamines. It is characterized by its two amino groups (-NH2) attached to a heptane backbone with a propyl group at the second carbon atom. This compound is known for its versatility in various chemical reactions and applications in scientific research, industry, and medicine.
Synthetic Routes and Reaction Conditions:
From 2-Propylheptane: The compound can be synthesized by the amination of 2-propylheptane using ammonia in the presence of a catalyst such as nickel or cobalt.
From 1,3-Diaminopropane: Another method involves the alkylation of 1,3-diaminopropane with propyl halides under controlled conditions.
Industrial Production Methods: In industrial settings, this compound is typically produced through the reaction of 2-propylheptane with ammonia over a metal catalyst. The process involves high pressure and temperature to ensure the formation of the diamine.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized products, such as aldehydes, ketones, and carboxylic acids.
Reduction: The compound can be reduced to form amines or amides.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and sulfonates are used in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, ketones, carboxylic acids.
Reduction: Amines, amides.
Substitution: Alkylated amines, sulfonated compounds.
Wissenschaftliche Forschungsanwendungen
2-Propylheptane-1,3-diamine is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including heterocycles and coordination complexes.
Biology: The compound is used in the study of enzyme mechanisms and as a precursor in the synthesis of biologically active molecules.
Medicine: It is employed in drug delivery systems and the development of new pharmaceuticals.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-propylheptane-1,3-diamine exerts its effects depends on the specific application. In general, the amino groups can act as nucleophiles, participating in various chemical reactions. The compound can interact with molecular targets such as enzymes, receptors, and other biomolecules, leading to the formation of new chemical bonds and the modulation of biological processes.
Vergleich Mit ähnlichen Verbindungen
1,3-Diaminopropane: A simpler diamine with similar reactivity but lacking the propyl group.
Ethylenediamine: A smaller diamine with two amino groups on a two-carbon chain.
Eigenschaften
CAS-Nummer |
94226-15-0 |
|---|---|
Molekularformel |
C10H24N2 |
Molekulargewicht |
172.31 g/mol |
IUPAC-Name |
2-propylheptane-1,3-diamine |
InChI |
InChI=1S/C10H24N2/c1-3-5-7-10(12)9(8-11)6-4-2/h9-10H,3-8,11-12H2,1-2H3 |
InChI-Schlüssel |
FFVYQWXBWCSHEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(CCC)CN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


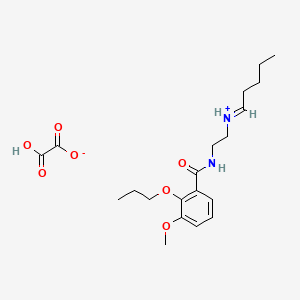
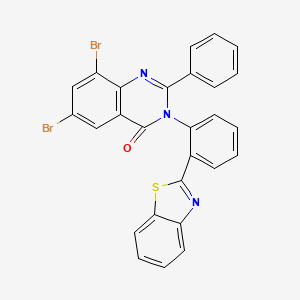
![2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B15347527.png)
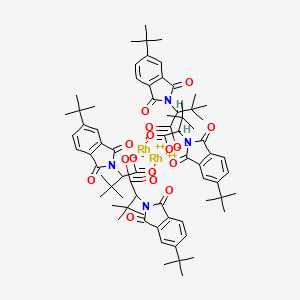
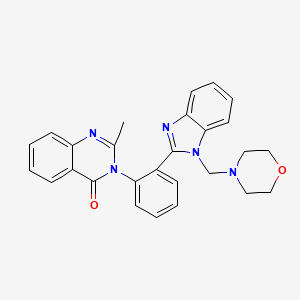


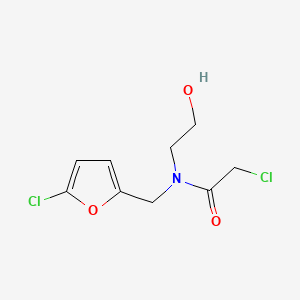

![[3-(2,3-Dihydro-1,4-benzodioxin-7-yl)-1-(4-fluorophenyl)propyl]azaniumchloride](/img/structure/B15347550.png)
![Chloro(pentamethylcyclopentadienyl){5-nitro-2-{1-[(4-methoxyphenyl)imino-kN]ethyl}phenyl-kC}iridium(III)](/img/structure/B15347551.png)
![Acetamide, N-[3-(diethylamino)-4-(2-methoxyethoxy)phenyl]-](/img/structure/B15347554.png)
